2-Chloro-4-(trifluoromethyl)quinoline
Overview
Description
“2-Chloro-4-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5ClF3N . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Synthesis Analysis
A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . In one reaction sequence, substituted aniline was cyclized to 4-hydroxy quinoline 1, which was then transformed to 4-chloro-2,8-bis (trifluoromethyl)quinoline 2 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(trifluoromethyl)quinoline” consists of a quinoline core with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position .
Chemical Reactions Analysis
Fluorinated quinolines, such as “2-Chloro-4-(trifluoromethyl)quinoline”, have been studied for their reactivity. A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .
Physical And Chemical Properties Analysis
“2-Chloro-4-(trifluoromethyl)quinoline” is a solid with a melting point of 39-42 °C . Its molecular weight is 231.60 g/mol .
Scientific Research Applications
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Pharmaceutical Chemistry
- Application : Trifluoromethyl group-containing drugs have been reviewed over the last 20 years . The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . Fluorine or fluorine-containing functional groups are found in most of the compounds approved by the FDA .
- Method : Various synthetic methods are used to incorporate the TFM group into potential drug molecules . For example, 2-Propyl-3-iodoquinoline has been transformed into 2-propyl-3-(trifluoromethyl)quinoline by action of ClCF2CO2Me, CuI, and KF on reflux in DMF .
- Results : The incorporation of the TFM group into drug molecules has led to numerous pharmacological activities . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
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Organic Chemistry
- Application : The Doebner–Miller synthesis involves the use of an aldehyde or α,β-unsaturated ketone with aniline . This method comprises the condensation of aromatic amines with chalcones to afford quinolines .
- Method : When aniline and its substituted derivatives were thermally treated with chalcones in the presence of trifluoroacetic acid solvent, an intermediate was formed, which upon oxidative cyclization, afforded trisubstituted quinoline derivatives .
- Results : This method provides an efficient way to synthesize trisubstituted quinoline derivatives .
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Fluorescent Probes
- Application : Various 2-(trifluoromethyl)quinolines have been used as fluorescent probes in vivo .
- Method : The specific methods of application or experimental procedures vary depending on the specific use case and the type of biological system being studied .
- Results : These fluorescent probes have potential therapeutic value for the treatment of cancers and the Zika virus .
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Synthesis of Aminobenzoates and Aminonicotinates
- Application : 4-Chloro-7-(trifluoromethyl)quinolone has been used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates .
- Method : The specific methods of application or experimental procedures involve chemical reactions with 4-Chloro-7-(trifluoromethyl)quinolone to produce the desired compounds .
- Results : The resulting aminobenzoates and aminonicotinates can be used in various applications, although the specific results or outcomes obtained would depend on the specific use case .
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Medicinal Chemistry
- Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
- Method : The specific methods of application or experimental procedures involve chemical reactions with 2-chloro-3-fluoro-4-(trifluoromethyl) pyridine .
- Results : The resulting compound, Ubrogepant, has been approved for use in the treatment of acute migraines .
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Agrochemicals
- Application : Trifluoromethylpyridines, including 2-chloro-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical ingredients .
- Method : The specific methods of application or experimental procedures involve chemical reactions with 2-chloro-5-(trifluoromethyl)pyridine .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDXRWXUIYHEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382350 | |
Record name | 2-chloro-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)quinoline | |
CAS RN |
2806-29-3 | |
Record name | 2-chloro-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2806-29-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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